molecular formula C19H20N6OS B10988078 N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B10988078
M. Wt: 380.5 g/mol
InChI Key: DEWYLMAKSACZFM-UHFFFAOYSA-N
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Description

N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features an indole moiety, a tetrazole ring, and a thiophene carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the tetrazole ring and the thiophene carboxamide group. Common reagents used in these reactions include indole, alkyl halides, azides, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The tetrazole ring and thiophene carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-(3-indol-1-ylpropyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C19H20N6OS/c1-13-14(2)27-19(25-12-21-22-23-25)17(13)18(26)20-9-5-10-24-11-8-15-6-3-4-7-16(15)24/h3-4,6-8,11-12H,5,9-10H2,1-2H3,(H,20,26)

InChI Key

DEWYLMAKSACZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCCN2C=CC3=CC=CC=C32)N4C=NN=N4)C

Origin of Product

United States

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